

# Physical and chemical properties of Celangulin

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An In-depth Technical Guide to the Physical and Chemical Properties of Celangulin

#### Introduction

**Celangulin** is a naturally occurring sesquiterpenoid polyol ester, primarily isolated from the root bark of Celastrus angulatus. It belongs to the β-dihydroagarofuran class of compounds and is recognized for its significant insecticidal properties. Various analogs, such as **Celangulin** V, have been identified as potent botanical insecticides, exhibiting stomach poison, antifeedant, and contact-killing effects against numerous agricultural pests.[1] The complex structure of **Celangulin** has made it a subject of interest for structural simplification and the development of semi-synthetic derivatives with enhanced bioactivity.[2][3] This guide provides a comprehensive overview of the known physical and chemical properties of **Celangulin** and its key analogs, details on experimental protocols for its study, and visualizations of its mechanism of action.

# **Physical and Chemical Properties**

The physical and chemical characteristics of **Celangulin** and its related compounds have been determined through various analytical techniques. The quantitative data for prominent **Celangulin** analogs are summarized below.



Property	Celangulin	Celangulin II	Celangulin V	Celangulin XIX
Molecular Formula	C32H40O14[4][5]	C35H42O16[6]	C34H46O13[1][7]	С35Н42О14[8]
Molecular Weight	648.65 g/mol [4] [5]	718.7 g/mol [6]	662.7 g/mol [1][7]	686.7 g/mol [8]
Melting Point	Not Available	Not Available	198-200 °C[1]	Not Available
Boiling Point	Not Available	Not Available	694.9 ± 55.0 °C (Predicted)[1]	Not Available
Density	Not Available	Not Available	1.30 ± 0.1 g/cm <sup>3</sup> (Predicted)[1]	Not Available
рКа	Not Available	Not Available	13.01 ± 0.70 (Predicted)[1]	Not Available
Solubility	Insoluble in water; soluble in methanol, ethyl acetate, and aromatic hydrocarbons.	Not Available	Low solubility in water.[9]	Not Available
Appearance	Brown liquid (in 6% purity commercial form)	Not Available	Amorphous white powder (for a derivative)[10]	Not Available

# **Spectroscopic Data**

Structural elucidation of **Celangulin** and its derivatives relies heavily on spectroscopic methods.

 NMR Spectroscopy: Both <sup>1</sup>H-NMR and <sup>13</sup>C-NMR are crucial for determining the complex stereochemistry of the Celangulin core. Detailed spectral data for Celangulin V and its derivatives have been published, confirming the connectivities and stereocenters of the molecule.[10][11]

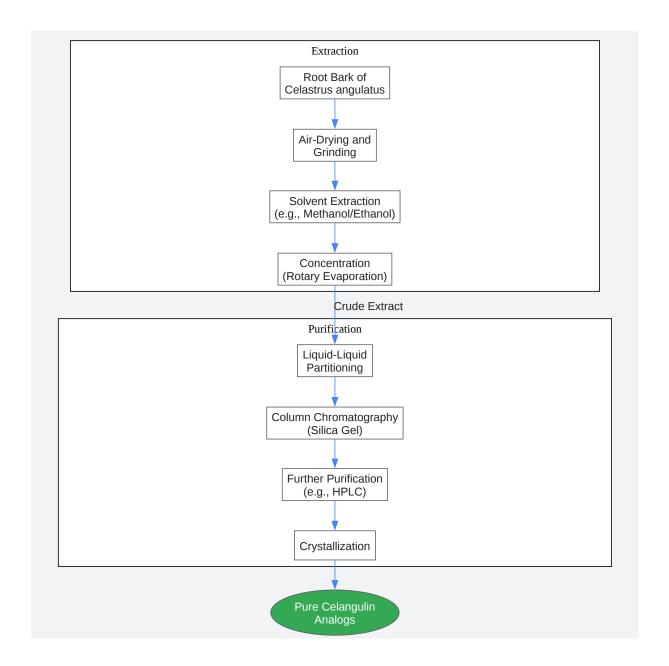


- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly
  used to confirm the molecular weight and fragmentation patterns of new Celangulin
  derivatives.[3][10]
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups
  present in the molecule, such as hydroxyls, esters (carbonyls), and ethers, which are
  abundant in the Celangulin structure.[11]
- UV/Visible Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within the molecule, particularly related to chromophores like the benzoate group in **Celangulin** V.

# Experimental Protocols Isolation and Purification of Celangulin

**Celangulin** is a natural product extracted from the plant Celastrus angulatus. The general workflow for its isolation and purification involves several standard phytochemical techniques.





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Caption: General workflow for the isolation and purification of **Celangulin**.

• Extraction: The root bark of Celastrus angulatus is collected, air-dried, and ground into a fine powder. The powder is then subjected to extraction with an organic solvent, typically



methanol or ethanol, at room temperature for an extended period.

- Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. The insecticidal fractions are retained.
- Chromatography: The active fractions are subjected to multiple rounds of column chromatography, typically using silica gel. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different **Celangulin** analogs.
- Final Purification: High-Performance Liquid Chromatography (HPLC) may be used for the final purification of individual compounds to achieve high purity (>98%).[4] The structure and purity are then confirmed by spectroscopic methods.

## **V-ATPase Inhibition Assay**

The insecticidal activity of **Celangulin** V is linked to its inhibition of Vacuolar-type H<sup>+</sup>-ATPase (V-ATPase).[9][12] An in-vitro assay can be performed to quantify this inhibition.

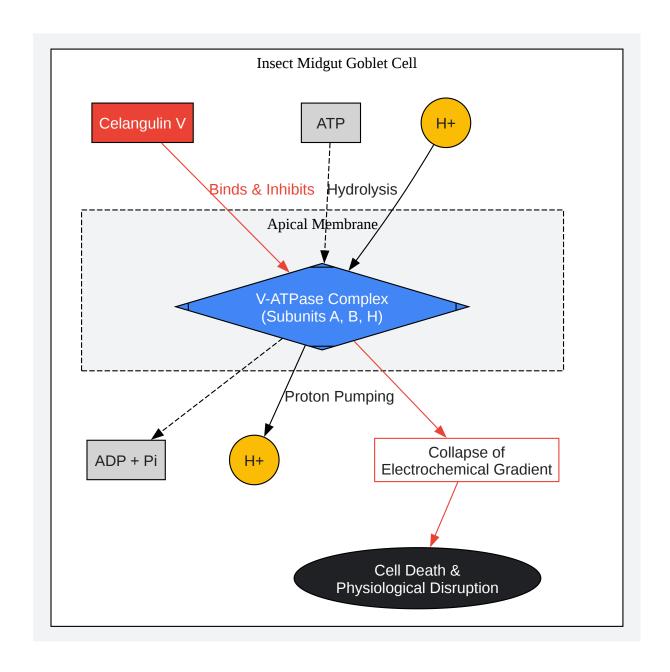
- Enzyme Preparation: V-ATPase is isolated from the midgut of the target insect species (e.g., Mythimna separata). This typically involves homogenizing the midgut tissue, followed by differential centrifugation to obtain a microsomal fraction rich in the enzyme.[12]
- Reaction Mixture: The assay is conducted in a reaction buffer containing ATP, Mg<sup>2+</sup>, and other necessary ions at an optimal pH.
- Inhibition Measurement: The prepared enzyme is pre-incubated with various concentrations
  of Celangulin V. The enzymatic reaction is initiated by adding ATP. The activity of V-ATPase
  is determined by measuring the amount of inorganic phosphate (Pi) released from ATP
  hydrolysis, often using a colorimetric method like the Bradford assay.[12]
- Data Analysis: The inhibition ratio is calculated by comparing the enzyme activity in the
  presence of Celangulin V to a control without the inhibitor. A known V-ATPase inhibitor, such
  as bafilomycin A1, is often used as a positive control.[12]



## **Mechanism of Action & Signaling Pathway**

**Celangulin** V exerts its insecticidal effect by targeting V-ATPase in the midgut cells of susceptible insects.[9] This enzyme is critical for maintaining the electrochemical gradient across the cell membrane, which powers nutrient transport. By inhibiting V-ATPase, **Celangulin** V disrupts this essential physiological process, leading to cell death and, ultimately, the death of the insect.[11][12] Molecular docking studies and biochemical assays have shown that **Celangulin** V can bind to multiple subunits of the V-ATPase complex, including subunits H, A, and B, competitively inhibiting ATP hydrolysis at the ATP binding site.[2][9]





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Caption: Celangulin V's inhibitory action on insect midgut V-ATPase.

## Conclusion



**Celangulin** and its analogs, particularly **Celangulin** V, represent a class of potent natural insecticides with a unique mode of action. Their complex chemical structures have been thoroughly characterized by modern spectroscopic techniques, and their physical properties are being progressively documented. The detailed understanding of their inhibitory effect on insect V-ATPase provides a strong foundation for the rational design of new, effective, and environmentally safer pesticides. Further research into the synthesis of simplified, yet highly active, analogs continues to be a promising area for the development of next-generation crop protection agents.[2]

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